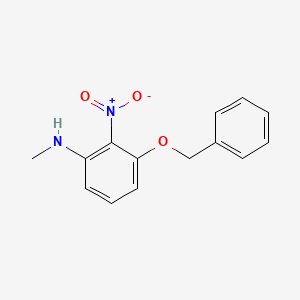

3-benzyloxy-2-nitro-N-methylaniline

Description

3-Benzyloxy-2-nitro-N-methylaniline is a nitroaromatic compound featuring a benzyloxy group at the 3-position, a nitro group at the 2-position, and an N-methyl substituent on the aniline backbone. Nitroaniline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution and coordination chemistry .

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

N-methyl-2-nitro-3-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14N2O3/c1-15-12-8-5-9-13(14(12)16(17)18)19-10-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |

InChI Key |

MVLUKKOMVMRLNE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzyl-3-nitroaniline (CAS 33334-94-0)

- Structure : Benzyl group attached to the amine nitrogen (N-benzyl), nitro group at the 3-position.

- Formula : C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol).

- Key Differences :

- The absence of a benzyloxy group and the presence of N-benzyl substitution alter electronic effects. The nitro group at the 3-position (meta to the amine) reduces steric hindrance compared to the ortho-nitro group in the target compound.

- Applications: Versatile intermediate in organic synthesis, particularly in nucleophilic aromatic substitution reactions .

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (CAS 1458569-16-8)

- Structure : Fluoro substituent at the 3-position, 4-methoxybenzyl and methyl groups on the amine.

- Formula : C₁₅H₁₄FN₂O₃ (MW: 307.29 g/mol; reported MW in evidence may be incorrect).

- Compared to the target compound, the absence of a benzyloxy group reduces steric bulk but introduces fluorine’s electronegative effects .

N-Methyl-2-nitroaniline (CAS 612-34-0)

- Structure : Simplest analog with a nitro group at the 2-position and N-methyl substitution.

- Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).

- Key Differences: Lacking the benzyloxy group, this compound has lower molecular weight and likely higher solubility in polar solvents.

Positional Isomers: 2-Methyl-3-nitroaniline (CAS 276-328)

- Structure : Methyl group at the 2-position, nitro group at the 3-position.

- Formula : C₇H₈N₂O₂ (MW: 168.15 g/mol).

- Key Differences :

- Positional isomerism significantly alters electronic effects. The meta-nitro group (relative to the amine) reduces conjugation with the aromatic ring compared to the ortho-nitro configuration in the target compound.

- Melting Point: Reported as 276°C, suggesting higher crystallinity than many nitroaniline derivatives .

Data Table: Key Properties of Compared Compounds

*Note: Data for this compound is inferred from structural analogs.

Research Findings and Trends

- Electronic Effects : The benzyloxy group in the target compound is electron-donating via resonance, which may counteract the electron-withdrawing nitro group, creating a balanced electronic profile suitable for selective reactions .

- Steric Considerations : Bulky substituents like benzyloxy and N-methyl groups in the target compound may hinder reactions requiring planar transition states but enhance stability in harsh conditions .

- Synthetic Utility: Nitro groups in ortho positions (as in the target) are known to activate aromatic rings for nucleophilic substitution, making the compound valuable in heterocycle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.